molecular formula C11H17N B13950939 2,5-Dimethyl-4-(propan-2-yl)aniline CAS No. 63316-82-5

2,5-Dimethyl-4-(propan-2-yl)aniline

Cat. No.: B13950939
CAS No.: 63316-82-5
M. Wt: 163.26 g/mol
InChI Key: AZDNQDHDPDHSBV-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(propan-2-yl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of two methyl groups and one isopropyl group attached to the benzene ring, making it a substituted aniline. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the alkylation of 2,5-dimethylaniline with isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of the isopropyl halide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the nitro group to an amine. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Halogens (chlorine, bromine), sulfonyl chlorides

Major Products Formed

    Oxidation: Quinones, nitroso derivatives

    Reduction: Amine derivatives

    Substitution: Halogenated or sulfonated aniline derivatives

Scientific Research Applications

2,5-Dimethyl-4-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(propan-2-yl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylaniline: Lacks the isopropyl group, making it less hydrophobic.

    4-Isopropylaniline: Lacks the two methyl groups, affecting its reactivity and solubility.

    2,4,6-Trimethylaniline: Has an additional methyl group, altering its steric and electronic properties.

Uniqueness

2,5-Dimethyl-4-(propan-2-yl)aniline is unique due to the specific arrangement of its substituents, which influences its chemical reactivity, solubility, and interaction with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

63316-82-5

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2,5-dimethyl-4-propan-2-ylaniline

InChI

InChI=1S/C11H17N/c1-7(2)10-5-9(4)11(12)6-8(10)3/h5-7H,12H2,1-4H3

InChI Key

AZDNQDHDPDHSBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)C)C(C)C

Origin of Product

United States

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